molecular formula C14H12O3 B12879786 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone CAS No. 61667-75-2

1-(5-Benzoyl-2-methylfuran-3-YL)ethanone

Cat. No.: B12879786
CAS No.: 61667-75-2
M. Wt: 228.24 g/mol
InChI Key: PZLLQRADWGBBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Benzoyl-2-methylfuran-3-YL)ethanone is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a benzoyl group and a methyl group attached to the furan ring, making it a polysubstituted furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 3-phenylpropiolaldehyde with pentane-2,4-dione in the presence of acetic acid and copper bromide as a catalyst. The reaction is carried out in methanol at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzoyl-2-methylfuran-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives .

Scientific Research Applications

1-(5-Benzoyl-2-methylfuran-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The benzoyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Benzoyl-2-methylfuran-3-YL)ethanone is unique due to the presence of both benzoyl and methyl groups on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61667-75-2

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1-(5-benzoyl-2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C14H12O3/c1-9(15)12-8-13(17-10(12)2)14(16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

PZLLQRADWGBBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.